Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate: A Comprehensive Technical Guide to Physicochemical Properties and Formulation Dynamics
Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate: A Comprehensive Technical Guide to Physicochemical Properties and Formulation Dynamics
Executive Summary
In the landscape of lipid-based drug delivery systems (LBDDS) and artificial membrane biophysics, Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate —commonly referred to as DMPA-Na (1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt)—serves as a critical anionic structural component. Unlike zwitterionic lipids such as DMPC or DPPC, DMPA-Na possesses a strongly charged phosphatidic acid (PA) headgroup. This unique architecture not only dictates its distinct thermotropic phase behavior but also makes it an indispensable tool for modulating bilayer curvature, engineering electrostatic repulsion in liposomal formulations, and facilitating targeted interactions with cationic active pharmaceutical ingredients (APIs).
This whitepaper synthesizes the fundamental chemical properties, thermodynamic behaviors, and field-proven experimental protocols associated with DMPA-Na. By understanding the causality behind its biophysical interactions, formulation scientists can rationally design more stable, efficacious lipid nanoparticles (LNPs) and liposomes.
Chemical and Structural Properties
DMPA-Na is a saturated phospholipid comprising a glycerophosphate backbone esterified with two 14-carbon myristic acid chains at the sn-1 and sn-2 positions. It is supplied in its monosodium salt form, which significantly enhances its stability and handling characteristics compared to the free acid form [1].
The absence of a bulky moiety (like choline or ethanolamine) on the phosphate group gives DMPA-Na a highly compact headgroup. This structural feature allows for tighter lateral packing of the acyl chains in the lipid bilayer, directly influencing its melting thermodynamics and hydration profile.
Table 1: Physicochemical Specifications of DMPA-Na
| Property | Value / Description |
| IUPAC Name | Sodium [(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate |
| Common Synonyms | DMPA-Na, 14:0 PA (sodium salt), 1,2-dimyristoyl-sn-glycero-3-phosphate |
| CAS Number | 80724-31-8 |
| Molecular Formula | C31H60NaO8P |
| Molecular Weight | 614.77 g/mol |
| Phase Transition Temp ( Tm ) | ~51.0 °C (at pH 7.0) |
| Zeta Potential (in LUVs) | ~ -35.1 ± 14.9 mV (at pH 7.0) |
| Solubility | Sparingly soluble in water; Soluble in CHCl3:MeOH:H2O (1:1:0.1) |
Thermotropic Phase Behavior and Biophysics
The most critical parameter for any formulation scientist working with DMPA-Na is its main gel-to-liquid crystalline phase transition temperature ( Tm ).
The Causality of an Elevated Tm
Through differential scanning calorimetry (DSC), the Tm of pure DMPA-Na large unilamellar vesicles (LUVs) in aqueous solution is recorded at 51.0 °C [2].
Why is this significant? If we compare DMPA-Na to its choline-bearing counterpart, DMPC ( Tm ≈ 24.5 °C), we observe a massive 26.5 °C increase in the melting temperature, despite both lipids possessing identical 14:0 acyl chains. As an application scientist, I emphasize that this difference is driven entirely by the headgroup. The small phosphatidic acid headgroup of DMPA allows for extensive intermolecular hydrogen bonding between adjacent phosphate groups. This creates a highly ordered, tightly packed gel phase ( Lβ ) that requires substantially more thermal energy to transition into the disordered liquid crystalline phase ( Lα ) [2].
Furthermore, the phase transition of DMPA-Na is highly sensitive to its ionic environment. The introduction of divalent cations, such as Ca2+ , induces nonideal mixing. Ca2+ binds to the negatively charged PA headgroups, forming rigid 1:1 or 2:1 complexes that effectively dehydrate the membrane surface and can push the localized phase transition temperature well above 90 °C, leading to lateral phase separation [3].
Caption: Thermotropic gel-to-liquid crystalline phase transition of DMPA-Na bilayers.
Role in Drug Delivery and Membrane Disruption
In liposomal formulations, DMPA-Na is primarily utilized to impart a strong negative surface charge. A zeta potential of approximately -35 mV ensures robust electrostatic repulsion between vesicles, drastically reducing aggregation and extending the shelf-life of the colloidal suspension [2].
Additionally, DMPA-Na is frequently used in mechanistic studies evaluating membrane-disrupting agents. For instance, cationic polyamidoamine (PAMAM) dendrimers interact strongly with DMPA-Na-containing bilayers. The electrostatic attraction between the cationic dendrimer and the anionic PA headgroup leads to the formation of "dendriosomes," which can induce localized phase defects, alter membrane curvature, and ultimately trigger bilayer rupture—a mechanism actively exploited in the design of non-viral gene delivery vectors [4].
Experimental Protocol: Preparation of DMPA-Na Integrated Liposomes
To ensure a self-validating and reproducible formulation, the following thin-film hydration and extrusion protocol is designed specifically to accommodate the high Tm and unique solubility profile of DMPA-Na.
Step-by-Step Methodology
1. Lipid Solvation and Mixing
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Procedure: Weigh DMPA-Na and desired co-lipids (e.g., DMPC, Cholesterol) and dissolve them in a solvent mixture of Chloroform:Methanol (2:1 v/v).
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Scientific Rationale: DMPA-Na is sparingly soluble in pure chloroform due to its ionic nature. The addition of methanol disrupts the intermolecular hydrogen bonding of the PA headgroups, ensuring the lipid is fully solvated into a monomeric state. Failure to achieve complete solvation will result in heterogeneous lipid distribution.
2. Thin-Film Formation
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Procedure: Transfer the lipid solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator under reduced pressure at 40 °C until a thin, uniform lipid film forms. Place the flask under a high vacuum overnight.
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Scientific Rationale: Trace organic solvents can alter the thermodynamic properties of the bilayer and induce cellular toxicity. Overnight desiccation guarantees complete solvent removal.
3. Hydration
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Procedure: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4). Crucially, the buffer and the flask must be maintained at 60 °C to 65 °C during hydration. Agitate via vortexing for 15-30 minutes to form Multilamellar Vesicles (MLVs).
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Scientific Rationale: Hydration must occur at least 10 °C above the Tm of DMPA-Na (51.0 °C). Hydrating below this temperature means the lipid remains in the rigid gel phase, preventing the self-assembly of closed vesicles and resulting in undispersed lipid aggregates.
4. Extrusion (Size Reduction)
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Procedure: Pass the MLV suspension through a thermojacketed extruder equipped with a 100 nm polycarbonate membrane for 11 to 15 passes. The extruder must be heated to 60 °C.
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Scientific Rationale: Extruding the vesicles while they are in the fluid Lα phase allows the membrane to deform and pass through the nanopores. Attempting extrusion below 51 °C will rupture the membranes, clog the filter, and cause catastrophic sample loss.
5. Annealing
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Procedure: Allow the extruded Large Unilamellar Vesicles (LUVs) to cool gradually to room temperature.
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Scientific Rationale: Gradual cooling allows the acyl chains to pack uniformly as they transition back to the gel phase, healing any transient structural defects introduced during extrusion.
Caption: Step-by-step workflow for the formulation of DMPA-Na integrated liposomes.
Analytical Characterization Targets
Post-formulation, the LUVs must be validated to ensure the DMPA-Na has been successfully and uniformly incorporated. Below are the standard analytical targets for a stable DMPA-Na liposomal suspension.
Table 2: Quality Control Metrics for DMPA-Na LUVs
| Analytical Technique | Target Parameter | Acceptable Range | Implication of Deviation |
| Dynamic Light Scattering (DLS) | Z-Average Diameter | 100 nm – 120 nm | >150 nm indicates poor extrusion or vesicle fusion. |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PDI) | < 0.15 | >0.2 indicates a heterogeneous vesicle population. |
| Electrophoretic Light Scattering | Zeta Potential | -30 mV to -45 mV | Values closer to neutral suggest incomplete DMPA-Na incorporation or buffer ion shielding. |
| Differential Scanning Calorimetry | Tm Peak Sharpness | Sharp peak at ~51 °C | Broadened peaks indicate lipid degradation or impurities. |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 46891878, Sodium 1,2-dimyristoyl-SN-glycero-3-phosphate". PubChem. URL:[Link]
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Lütgebaucks, C., et al. "Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water". The Journal of Physical Chemistry B (ACS Publications), 2021. URL:[Link]
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Garidel, P., and Blume, A. "Calcium Induced Nonideal Mixing in Liquid-Crystalline Phosphatidylcholine−Phosphatidic Acid Bilayer Membranes". Langmuir (ACS Publications), 2005. URL:[Link]
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Shcharbin, D., et al. "The breakdown of bilayer lipid membranes by dendrimers". Cellular & Molecular Biology Letters (PMC), 2007. URL:[Link]
